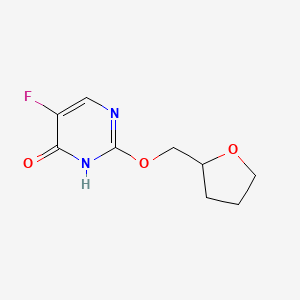
5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one: is a chemical compound belonging to the class of pyrimidinones. This compound is characterized by the presence of a fluorine atom at the 5th position, a methoxy group at the 2nd position, and an oxolan-2-ylmethoxy group attached to the pyrimidinone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-fluoro-2-methoxypyrimidin-4(3H)-one with oxirane (ethylene oxide) in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Substituted pyrimidinones.
Oxidation: Oxo derivatives.
Reduction: Hydro derivatives.
Hydrolysis: Alcohols and pyrimidinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of advanced materials and coatings .
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The fluorine atom at the 5th position enhances its binding affinity to certain enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoro-2-methoxypyrimidin-4(3H)-one
- 2-Methoxy-5-fluorouracil
- 5-Fluoro-2-methoxy-4-pyrimidinol
Comparison: Compared to similar compounds, 5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one is unique due to the presence of the oxolan-2-ylmethoxy group. This group enhances its solubility and chemical stability, making it more suitable for certain applications. Additionally, the combination of fluorine and methoxy groups provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
63650-59-9 |
|---|---|
Molekularformel |
C9H11FN2O3 |
Molekulargewicht |
214.19 g/mol |
IUPAC-Name |
5-fluoro-2-(oxolan-2-ylmethoxy)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H11FN2O3/c10-7-4-11-9(12-8(7)13)15-5-6-2-1-3-14-6/h4,6H,1-3,5H2,(H,11,12,13) |
InChI-Schlüssel |
RRKFKZLUWLODTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)COC2=NC=C(C(=O)N2)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














